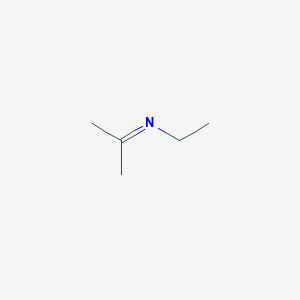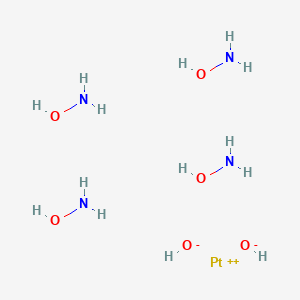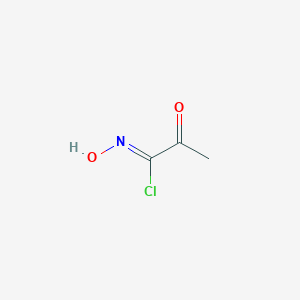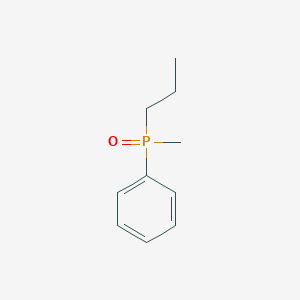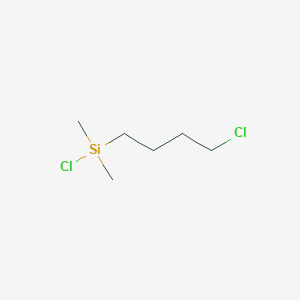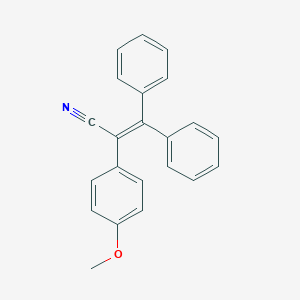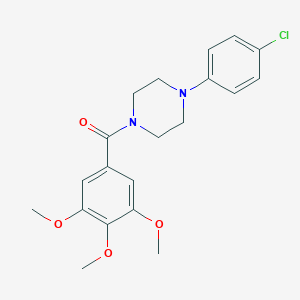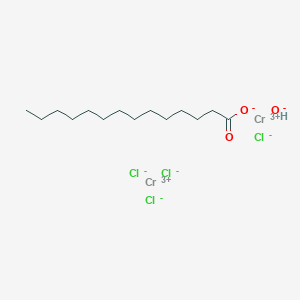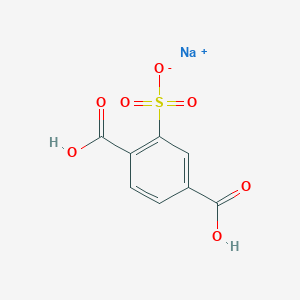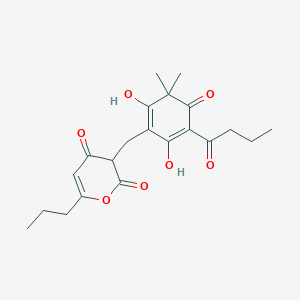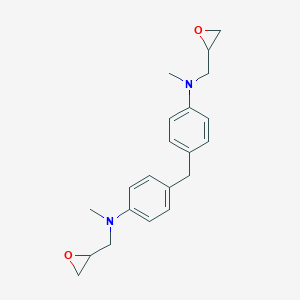
4,4'-Methylenebis(N-(2,3-epoxypropyl)-N-methylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-Methylenebis(N-(2,3-epoxypropyl)-N-methylaniline), commonly known as MEMA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MEMA is a diamine-based epoxy resin that is widely used as a curing agent for various epoxy resins. In recent years, MEMA has been extensively studied for its potential applications in the fields of material science, biomedical engineering, and drug delivery.
Wirkmechanismus
The mechanism of action of MEMA is not fully understood. It is believed that the epoxy resin matrix of MEMA provides a stable and protective environment for the encapsulated drugs, which can improve their stability and bioavailability. The diamine-based structure of MEMA also allows for the formation of crosslinked networks, which can improve the mechanical properties of epoxy resins.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of MEMA. However, it has been shown to be non-toxic and biocompatible, which makes it a promising candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MEMA in lab experiments include its ease of synthesis, low toxicity, and biocompatibility. However, the limitations of using MEMA include its relatively high cost and limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for research on MEMA. One potential area of research is the development of MEMA-based composite materials with improved mechanical properties. Another potential area of research is the development of MEMA-based drug delivery systems with improved drug release profiles. Additionally, further studies are needed to fully understand the mechanism of action of MEMA and its potential applications in various fields of research.
Synthesemethoden
MEMA can be synthesized through a two-step reaction process. In the first step, 4,4'-methylenedianiline is reacted with epichlorohydrin to form a diglycidyl ether intermediate. In the second step, the intermediate is reacted with N-methylaniline to form MEMA. The synthesis process is relatively simple and can be carried out under mild reaction conditions.
Wissenschaftliche Forschungsanwendungen
MEMA has been extensively studied for its potential applications in various fields of research. In material science, MEMA has been used as a curing agent for epoxy resins, which are widely used in the manufacturing of composite materials. MEMA has been shown to improve the mechanical properties of epoxy resins, such as tensile strength, flexural strength, and impact resistance.
In biomedical engineering, MEMA has been studied for its potential applications in drug delivery. MEMA can be used to encapsulate drugs and deliver them to specific target sites in the body. The epoxy resin matrix of MEMA provides a stable and protective environment for the encapsulated drugs, which can improve their stability and bioavailability.
Eigenschaften
CAS-Nummer |
18643-32-8 |
|---|---|
Produktname |
4,4'-Methylenebis(N-(2,3-epoxypropyl)-N-methylaniline) |
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-methyl-4-[[4-[methyl(oxiran-2-ylmethyl)amino]phenyl]methyl]-N-(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C21H26N2O2/c1-22(12-20-14-24-20)18-7-3-16(4-8-18)11-17-5-9-19(10-6-17)23(2)13-21-15-25-21/h3-10,20-21H,11-15H2,1-2H3 |
InChI-Schlüssel |
CXXISLZOPXKTTK-UHFFFAOYSA-N |
SMILES |
CN(CC1CO1)C2=CC=C(C=C2)CC3=CC=C(C=C3)N(C)CC4CO4 |
Kanonische SMILES |
CN(CC1CO1)C2=CC=C(C=C2)CC3=CC=C(C=C3)N(C)CC4CO4 |
Andere CAS-Nummern |
18643-32-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



